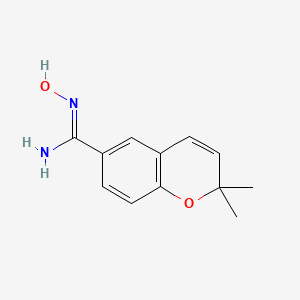
N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2,2-dimethylchromene-6-carboximidamide: is a chemical compound with the molecular formula C12H14O2N2 It is a derivative of chromene, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide typically involves the reaction of 2,2-dimethylchromene-6-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of significant interest.
Industry: In the industrial sector, N’-hydroxy-2,2-dimethylchromene-6-carboximidamide may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboximidamide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
- 2,2-dimethylchromene-6-carboximidamide
- 2,2-dimethylchromene-6-carboxylic acid
- 2,2-dimethylchromene-6-carboxamide
Uniqueness: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group enhances its ability to participate in hydrogen bonding and other interactions, making it more versatile in various applications compared to its analogs.
Biological Activity
N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C12H14N2O2
- CAS Number : 2283166-41-6
- SMILES Notation : N/C(C1=CC=C(OC(C)(C)C=C2)C2=C1)=N/O
- InChI Key : HDSXMUJLGVNBAT-UHFFFAOYSA-N
This compound features a chromene structure characterized by a hydroxylamine functional group and a carboximidamide group, contributing to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Properties
Chromene derivatives have been extensively studied for their potential to inhibit cancer cell proliferation. For instance, studies involving similar compounds demonstrated significant cytotoxic effects on hepatocellular carcinoma (HCC) cell lines such as SMMC-7721 and HepG2. The mechanisms often include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
2. Antioxidant Activity
Chromenes are known for their antioxidant properties, which help reduce oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to their anticancer effects.
3. Anti-inflammatory Effects
The compound has shown promise in inhibiting inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) activities. This inhibition can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules.
- Enzyme Interaction : The carboximidamide group interacts with enzymes and receptors, modulating various biochemical pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Evaluation
- A study assessed the cytotoxicity of this compound against various cancer cell lines, revealing significant activity against HCC cells.
- Findings indicated that the compound induced apoptosis and inhibited cell migration.
-
Antioxidant Studies
- Research demonstrated that the compound effectively scavenged free radicals in vitro, highlighting its potential as a protective agent against oxidative stress-related diseases.
-
Anti-inflammatory Research
- Experimental models showed that treatment with this compound reduced inflammation markers in animal models of acute inflammation.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N'-hydroxy-2,2-dimethylchromene-6-carboximidamide |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)6-5-8-7-9(11(13)14-15)3-4-10(8)16-12/h3-7,15H,1-2H3,(H2,13,14) |
InChI Key |
RKUXDCXGCHMDHC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)/C(=N/O)/N)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















